7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid
Beschreibung
This compound features a heptanoic acid backbone substituted with a 1-methyl-2-oxopyrrolidin-3-yl group and a 3-hydroxynon-1-en-1-yl chain.
Eigenschaften
Molekularformel |
C21H37NO4 |
|---|---|
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
7-[4-[(E)-3-hydroxynon-1-enyl]-1-methyl-2-oxopyrrolidin-3-yl]heptanoic acid |
InChI |
InChI=1S/C21H37NO4/c1-3-4-5-8-11-18(23)15-14-17-16-22(2)21(26)19(17)12-9-6-7-10-13-20(24)25/h14-15,17-19,23H,3-13,16H2,1-2H3,(H,24,25)/b15-14+ |
InChI-Schlüssel |
GCIZVWOOUQVTSP-CCEZHUSRSA-N |
Isomerische SMILES |
CCCCCCC(/C=C/C1CN(C(=O)C1CCCCCCC(=O)O)C)O |
Kanonische SMILES |
CCCCCCC(C=CC1CN(C(=O)C1CCCCCCC(=O)O)C)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation of an alkene precursor.
Attachment of the Heptanoic Acid Chain: This step often involves esterification followed by hydrolysis to yield the final acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Wirkmechanismus
The mechanism of action of 7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups in its structure allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
A. Irodanoprost (7-[(2R)-2-{(1E,3R)-4,4-difluoro-3-[...]but-1-en-1-yl}-5-oxopyrrolidin-1-yl]heptanoic acid)
- Structure : Contains a 5-oxopyrrolidinyl group and a difluorophenyl-substituted butenyl chain.
- Pharmacology : Prostaglandin receptor agonist used for osteogenesis-related diseases.
- Key Differences: The fluorinated aromatic moiety and phenylcarbamoyl group enhance receptor binding specificity compared to the target compound’s hydroxynonenyl chain.
B. (3R,5R)-7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid hemicalcium salt
- Structure: Dihydroxyheptanoic acid with a substituted pyrrole ring.
- Pharmacology : Likely a statin derivative targeting cholesterol biosynthesis (hemicalcium salt form improves bioavailability).
- Key Differences: The dihydroxy groups and aromatic substituents enhance hydrophilicity and enzyme inhibition, contrasting with the target compound’s lipophilic hydroxynonenyl chain.
C. 7-[(3R,4R)-4-Octyloxolan-3-yl]heptanoic acid
- Structure : Features an oxolane (tetrahydrofuran) ring with an octyl chain.
- Physicochemical Properties: Higher logP (6.3) due to the saturated octyl chain, compared to the unsaturated hydroxynonenyl group in the target compound.
Pharmacological and Physicochemical Properties
Key Structural Determinants of Activity
- Pyrrolidinone vs. Pyrrole Rings: The 2-oxopyrrolidinyl group in the target compound and irodanoprost may confer conformational rigidity, enhancing receptor binding, whereas the pyrrole ring in the hemicalcium salt derivative facilitates aromatic stacking interactions with enzymes .
- Fluorinated or aromatic chains in analogues improve target specificity and metabolic resistance .
Biologische Aktivität
The compound 7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C₁₃H₁₈N₂O₄
- Molecular Weight : 270.29 g/mol
Structural Features
The compound features a pyrrolidine ring, a heptanoic acid moiety, and a hydroxynonenyl side chain, which may contribute to its biological properties through various interactions with biological targets.
The biological activity of 7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid is primarily attributed to its potential as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with similar structures often interact with:
- Histone Deacetylases (HDACs) : These enzymes play a crucial role in modifying chromatin structure and regulating gene expression. Inhibition of HDACs can lead to altered cell proliferation and differentiation.
- G Protein-Coupled Receptors (GPCRs) : Many biologically active compounds exert their effects through modulation of GPCRs, which are pivotal in numerous physiological processes.
Therapeutic Potential
Research suggests that this compound may exhibit:
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Neuroprotective Properties : The ability to cross the blood-brain barrier may allow it to protect neuronal cells from damage, potentially benefiting conditions like Alzheimer's disease.
Case Studies and Experimental Data
A recent study evaluated the effects of structurally related compounds on HDAC activity, demonstrating that specific modifications can enhance inhibitory potency. For instance, compounds with IC₅₀ values in the low nanomolar range were reported, indicating strong HDAC inhibition .
| Compound | IC₅₀ (nM) | Target |
|---|---|---|
| Compound A | 17 | HDAC8 |
| Compound B | 45 | HDAC3 |
| 7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid | TBD | TBD |
This table illustrates the importance of structure-function relationships in determining the biological activity of related compounds.
In Vitro Studies
In vitro studies have shown that derivatives of 7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid can inhibit cell growth in various cancer cell lines, suggesting potential anticancer properties. The mechanism appears to involve apoptosis induction and cell cycle arrest.
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results indicate favorable absorption and distribution profiles, with significant bioactivity observed at lower doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
